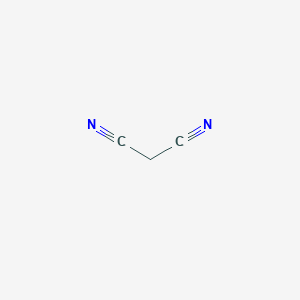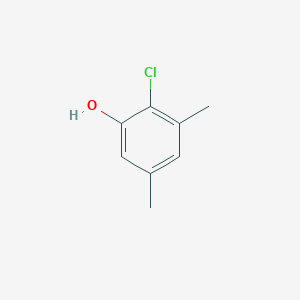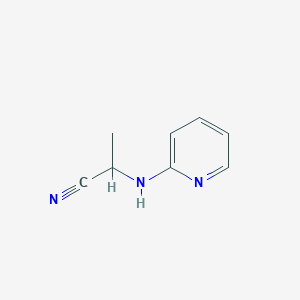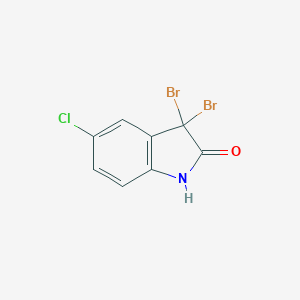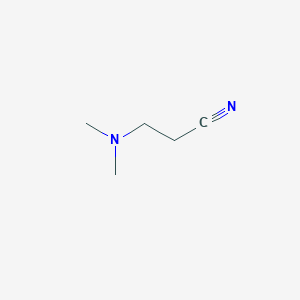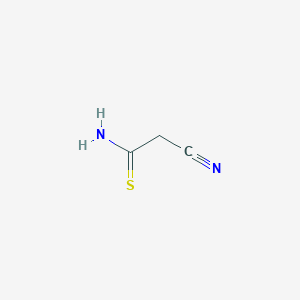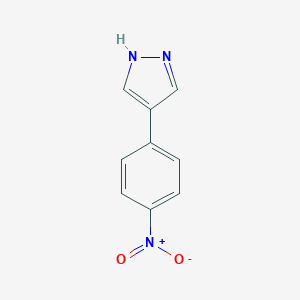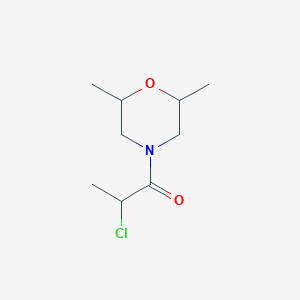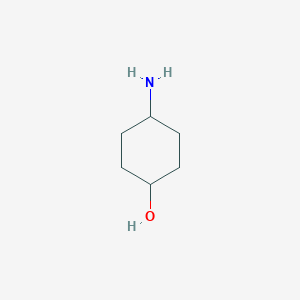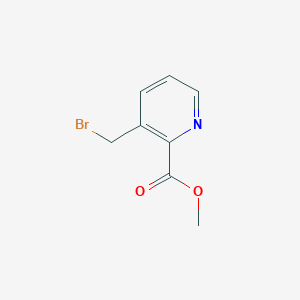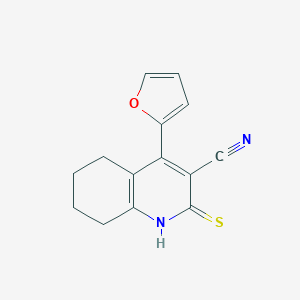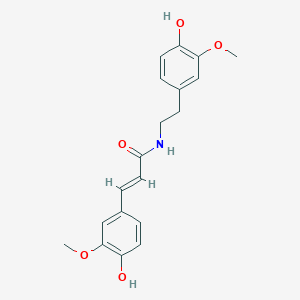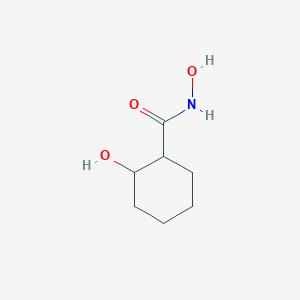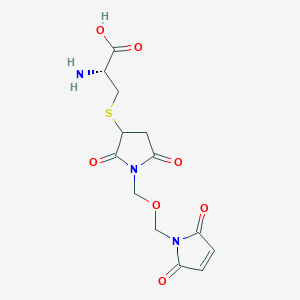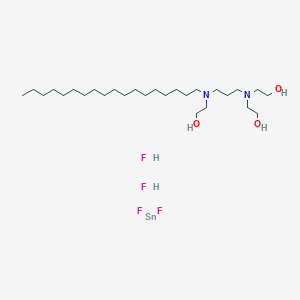
Meridol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meridol is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Meridol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. Meridol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and phosphatases involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
Meridol has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that Meridol can induce apoptosis (programmed cell death) in various cancer cell lines, as well as inhibit cell proliferation and migration. In vivo studies have shown that Meridol can inhibit tumor growth and metastasis in various animal models, as well as improve the survival rate of animals with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Meridol has several advantages as a research tool, including its high potency and selectivity, as well as its ability to penetrate cell membranes and target specific proteins and enzymes. However, Meridol also has several limitations, including its potential toxicity and side effects, as well as its limited solubility and stability in aqueous solutions.
Orientations Futures
There are several future directions for research on Meridol, including:
1. Investigating the structure-activity relationship of Meridol and its analogs to identify more potent and selective compounds for various applications.
2. Studying the pharmacokinetics and pharmacodynamics of Meridol in vivo to better understand its potential clinical applications and toxicity.
3. Developing new formulations and delivery methods for Meridol to improve its solubility, stability, and bioavailability.
4. Investigating the potential use of Meridol as a tool for studying cell signaling pathways and protein-protein interactions.
5. Exploring the potential use of Meridol as a coating material for various materials, such as metals and polymers.
In conclusion, Meridol is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action and potential applications of Meridol, as well as to develop more potent and selective compounds for various applications.
Méthodes De Synthèse
Meridol is synthesized by the reaction of 1,2-dimethylhydrazine with 1,3-diphenylpropane-1,3-dione in the presence of a strong base. The reaction yields a yellow crystalline solid, which can be purified and characterized using various analytical techniques, such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
Meridol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Meridol has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In agriculture, Meridol has been studied for its potential use as a plant growth regulator, as it has been shown to increase crop yields in various plants. In materials science, Meridol has been investigated for its potential use as a coating material, as it has been shown to improve the mechanical properties of various materials.
Propriétés
Numéro CAS |
120812-75-1 |
|---|---|
Nom du produit |
Meridol |
Formule moléculaire |
C27H60F4N2O3Sn |
Poids moléculaire |
655.5 g/mol |
Nom IUPAC |
2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;difluorotin;dihydrofluoride |
InChI |
InChI=1S/C27H58N2O3.4FH.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;;;;;/h30-32H,2-27H2,1H3;4*1H;/q;;;;;+2/p-2 |
Clé InChI |
LSHICFTZLUDXTA-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F.F[Sn]F |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F.F[Sn]F |
Autres numéros CAS |
120812-75-1 |
Synonymes |
Meridol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



